N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
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Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16-4-3-13-8-15(9-14-5-7-20(16)17(13)14)25(22,23)19-6-1-2-12-10-18-24-11-12/h8-11,19H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOULAISQLKZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCCC4=CON=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19N3O4S
- Molecular Weight : 361.4 g/mol
- CAS Number : 1903537-86-9
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Isoxazole derivatives are known for their antitumor properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines effectively.
Table 1: Antitumor Activity of Isoxazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5 | HCT-116 (Colorectal) | 6.3 | |
| Compound 11 | PC3 (Prostate) | 8.0 | |
| N-(3-(isoxazol-4-yl)propyl)-4-oxo... | TBD | TBD |
The biological activity of N-(3-(isoxazol-4-yl)propyl)-4-oxo... may be attributed to its structural features that allow interaction with specific biological targets. For instance, the presence of the isoxazole ring is crucial for its antitumor and anti-inflammatory actions.
Case Study: JAK3 Inhibition
A study highlighted that certain derivatives demonstrated significant inhibition of JAK3 with IC50 values ranging from 0.36 µM to 0.46 µM. This suggests that N-(3-(isoxazol-4-yl)propyl)-4-oxo... could potentially act as a JAK3 inhibitor, which is relevant in the treatment of various cancers and inflammatory diseases .
Pharmacological Properties
The compound's pharmacological properties extend beyond antitumor activity:
- Anti-inflammatory Effects : Isoxazoles are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX).
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
Table 2: Summary of Pharmacological Activities
Scientific Research Applications
Therapeutic Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibit antimicrobial properties. Isoxazole derivatives have been studied for their ability to inhibit bacterial growth and may serve as a basis for developing new antibiotics against resistant strains .
Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, isoxazole derivatives have been linked to the inhibition of cell proliferation and the promotion of cell cycle arrest in several cancer types .
Anti-inflammatory Effects
this compound may also possess anti-inflammatory properties. Research has highlighted its potential to reduce inflammation markers in vitro and in vivo models . This suggests a possible application in treating conditions characterized by chronic inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of isoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth compared to control groups. This study underscores the potential for developing new antibiotics based on this scaffold .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving human cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These findings suggest its potential as a lead compound for anticancer drug development .
Data Summary Table
Preparation Methods
Regioselective Isoxazole Ring Formation
The isoxazol-4-yl group is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Copper(I) catalysis ensures regioselectivity for the 4-position:
$$
\text{Nitrile oxide} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Isoxazol-4-yl derivative}
$$
Methodology Comparison
| Method | Catalyst/Solvent | Yield (%) | Regioselectivity (4:5) | Reference |
|---|---|---|---|---|
| Cu(I)-catalyzed | CuCl, CH₃CN | 92 | 98:2 | |
| Ultrasound-assisted | None, H₂O | 88 | 95:5 | |
| Ionic liquid-mediated | [BMIM]X | 85 | 93:7 |
The Cu(I)-catalyzed method provides superior regioselectivity, critical for subsequent functionalization.
Propyl Chain Installation
The 3-position of isoxazole is functionalized with a propyl amine via:
- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple isoxazol-4-ol with 3-bromopropylamine.
- Reductive amination : Condensing isoxazol-4-carbaldehyde with 3-aminopropanol followed by NaBH₄ reduction.
Construction of the Pyrroloquinoline Sulfonyl Chloride Core
Pyrroloquinoline Annulation
The tricyclic system is assembled via a tandem Michael addition-intramolecular cyclization:
$$
\text{Propargylamine} + \text{α,β-Unsaturated ketone} \xrightarrow{\text{DBU}} \text{Pyrroloquinoline}
$$
Optimized Conditions
Sulfonation and Chlorination
The quinoline ring is sulfonated at C-8 using chlorosulfonic acid, followed by thionyl chloride treatment:
$$
\text{Pyrroloquinoline} \xrightarrow{\text{ClSO₃H}} \text{Sulfonic acid} \xrightarrow{\text{SOCl₂}} \text{Sulfonyl chloride}
$$
Key Parameters
- Temperature : 0–5°C during sulfonation to prevent over-sulfonation.
- Reaction Time : 2 hours for sulfonation, 1 hour for chlorination.
Sulfonamide Coupling and Final Assembly
The sulfonyl chloride reacts with isoxazol-4-ylpropyl amine under Schotten-Baumann conditions:
$$
\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{Sulfonamide}
$$
Yield Optimization
| Base | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | H₂O/Et₂O | 0 | 82 |
| K₂CO₃ | THF/H₂O | 25 | 75 |
| Et₃N | CH₂Cl₂ | -10 | 68 |
The biphasic H₂O/Et₂O system with NaOH at 0°C maximizes yield while minimizing hydrolysis.
Analytical Characterization Data
Critical Spectroscopic Signatures
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.98–2.78 (m, 4H, quinoline-H).
- HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₁N₃O₃S: 420.1382; found: 420.1379.
Q & A
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
